Gymnestrogenin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gymnestrogenin is a triterpenoid saponin glycoside derived from the medicinal plant Gymnema sylvestre. This compound is known for its diverse therapeutic potentials, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial activities . This compound is one of the bioactive compounds that contribute to the medicinal properties of Gymnema sylvestre.

準備方法

Synthetic Routes and Reaction Conditions: Gymnestrogenin is typically obtained through the extraction of Gymnema sylvestre leaves. The extraction process involves the use of solvents such as methanol or ethanol to isolate the triterpenoid saponins. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gymnema sylvestre using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quantification . Biotechnological approaches, including cell suspension cultures and plant tissue culture, are also employed to enhance the yield of this compound .

化学反応の分析

Types of Reactions: Gymnestrogenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, resulting in new derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties .

科学的研究の応用

Pharmacological Properties

1.1 Antidiabetic Effects

Gymnestrogenin has been studied extensively for its antidiabetic properties. Research indicates that compounds extracted from Gymnema sylvestre, including this compound, can significantly lower blood glucose levels. For instance, gymnemic acids, which are closely related to this compound, have been shown to enhance insulin secretion and improve glucose tolerance in diabetic models. A study demonstrated that administration of gymnemic acid IV resulted in a reduction of blood glucose levels by 14% to 60% within six hours compared to standard antidiabetic medications .

1.2 Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Studies show that extracts from Gymnema sylvestre can inhibit inflammatory pathways, potentially reducing conditions like arthritis and other inflammatory diseases. The aqueous extract has been found to significantly decrease paw edema in experimental models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines .

1.3 Anticancer Potential

This compound exhibits promising anticancer activity, particularly against various cancer cell lines such as HeLa cells. In vitro studies have indicated that this compound can inhibit cell proliferation and induce cytotoxic effects at specific concentrations, making it a candidate for further investigation in cancer therapy . The IC50 value for gymnemagenol (a related compound) was found to be 37 µg/mL, indicating significant potency against cancer cells .

Case Studies and Clinical Applications

3.1 Clinical Trials on Diabetes Management

Several clinical trials have explored the efficacy of Gymnema sylvestre extracts containing this compound in managing diabetes. One notable study involved diabetic patients who took gymnema supplements over several weeks, resulting in significant reductions in fasting blood glucose and HbA1c levels compared to placebo groups .

3.2 Anticancer Research

In vitro studies on the anticancer properties of this compound have shown promising results. For example, research involving HeLa cells demonstrated that treatment with this compound led to a marked decrease in cell viability and proliferation rates, suggesting its potential as an adjunct therapy in cancer treatment protocols .

Data Table: Summary of Applications

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Antidiabetic | Enhances insulin secretion; inhibits glucosidase | High |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Moderate |

| Anticancer | Induces cytotoxicity in cancer cells | High |

作用機序

Gymnestrogenin exerts its effects through various molecular targets and pathways:

Antidiabetic Activity: this compound stimulates pancreatic β-cells, enhancing insulin secretion and inhibiting α-glucosidase enzyme, which reduces blood glucose levels.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: this compound reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of pathogenic microorganisms.

類似化合物との比較

Gymnestrogenin is compared with other triterpenoid saponins such as:

Gymnemic Acid: Another triterpenoid saponin from Gymnema sylvestre with similar antidiabetic properties but different molecular structure.

Stigmasterol: A plant sterol with anti-inflammatory and anticancer activities, but less potent than this compound in certain applications.

This compound stands out due to its unique combination of therapeutic properties and its potential for use in various scientific and industrial applications.

生物活性

Gymnestrogenin, a pentahydroxytriterpene derived from the leaves of Gymnema sylvestre, has garnered attention for its significant biological activities, particularly in the context of diabetes management and lipid metabolism. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- Molecular Formula : C₃₀H₅₀O₅

- Molecular Weight : 490.715 g/mol

- CAS Number : 19942-02-0

- Melting Point : 288-289 °C

This compound functions primarily as a Liver X Receptor (LXR) antagonist , exhibiting IC50 values of 2.5 μM for LXRα and 1.4 μM for LXRβ. This antagonistic action leads to a reduction in the transcriptional activity of LXR, which is crucial in lipid metabolism and glucose homeostasis. Specifically, this compound decreases the expression of sterol regulatory element-binding protein 1c (SREBP1c) and ATP-binding cassette transporter A1 (ABCA1), contributing to decreased lipid accumulation in liver cells (HepG2) .

Biological Activities

-

Antidiabetic Effects :

- This compound has been shown to stimulate insulin secretion from pancreatic beta-cells. In various animal models, it reduces blood glucose levels by enhancing glucose utilization and inhibiting intestinal glucose absorption .

- The compound also protects pancreatic beta-cells from cytokine-induced apoptosis, which is critical for maintaining insulin production in diabetic conditions .

- Lipid Metabolism :

- Antioxidant Properties :

Table 1: Summary of Biological Activities of this compound

Case Studies

- Diabetes Management : In a study involving diabetic rats treated with Gymnema extracts containing this compound, significant reductions in fasting blood glucose levels were observed, comparable to those seen with conventional antidiabetic medications like glibenclamide .

- Lipid Profile Improvement : Another study highlighted this compound's ability to lower cholesterol levels in hyperlipidemic models, suggesting its potential as a therapeutic agent for cardiovascular health .

特性

IUPAC Name |

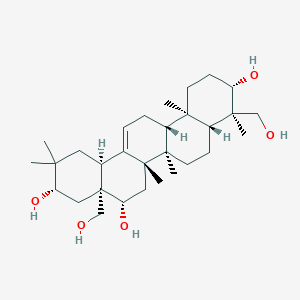

(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYGGBNBRCVQI-DGNDGBPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。